Cas no 104443-44-9 (Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI))

Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI) structure
104443-44-9 structure
Nome del prodotto:Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI)
Numero CAS:104443-44-9
MF:C53H61NO18
MW:1000.04735732079
CID:142252
PubChem ID:135618604

Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI)
    • Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy...
    • Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]
    • Urdamycin D
    • (1R)-1,5-anhydro-2,6-dideoxy-3-O-{(2S,5S,6S)-5-[(2,6-dideoxy-beta-D-arabino-hexopyranosyl)oxy]-6-methyltetrahydro-2H-pyran-2-yl}-1-[(9aR,11R,13aS)-6,9a,11-trihydroxy-13a-{[(2S,5S,6S)-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-3-(1H-indol-3-yl)-11-methyl-2,7,13-trioxo-2,7,9a,10,11,12,13,13a-octahydrobenzo[de]naphtho[2,1-h]chromen-5-yl]-D-arabino-hexitol
    • 104443-44-9
    • (3S,6R,8R,18E)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,12,14-tetrahydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-indol-3-ylidene-6-methyl-20-oxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2(11),9,12,14,16-hexaene-4,19-dione
    • (3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(1H-indol-3-yl)-6-methyl-20-oxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2(11),9,13,15,17-hexaene-4,12,19-trione
    • Inchi: InChI=1S/C53H61NO18/c1-22-32(55)10-12-39(66-22)72-53-37(57)19-51(5,63)21-52(53,64)15-14-27-44(53)49-42-29(41(50(62)71-49)30-20-54-31-9-7-6-8-26(30)31)16-28(48(61)43(42)47(27)60)35-18-36(46(59)25(4)65-35)70-38-13-11-34(23(2)67-38)69-40-17-33(56)45(58)24(3)68-40/h6-9,14-16,20,22-25,32-36,38-40,45-46,54-56,58-59,61,63-64H,10-13,17-19,21H2,1-5H3/t22-,23-,24+,25+,32-,33+,34-,35+,36+,38-,39-,40-,45+,46+,51-,52-,53-/m0/s1
    • Chiave InChI: FHCQDSRDFSOQAV-BHPMGVOKSA-N
    • Sorrisi: O[C@@H]1[C@@H](C)O[C@@H](O[C@H]2CC[C@H](O[C@H]3[C@H](O)[C@@H](C)O[C@@H](C4=CC5C6=C(C7=C(C(=O)C6=C4O)C=C[C@@]4(C[C@@](CC(=O)[C@]74O[C@H]4CC[C@H](O)[C@H](C)O4)(C)O)O)OC(C=5C4=CNC5=CC=CC=C45)=O)C3)O[C@H]2C)C[C@H]1O

Proprietà calcolate

  • Massa esatta: 999.38886410g/mol
  • Massa monoisotopica: 999.38886410g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 19
  • Conta atomi pesanti: 72
  • Conta legami ruotabili: 7
  • Complessità: 2160
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 17
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 282Ų

Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI) Letteratura correlata

Fornitori consigliati
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.